
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound with potential applications in scientific research. It is a sulfonate ester of quinoline, which is a heterocyclic compound containing a nitrogen atom in its ring structure. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been shown to specifically target protein kinase C and phospholipase C, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and phospholipase C, which play important roles in cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antiproliferative effects in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has several advantages and limitations for laboratory experiments. One advantage is its ability to specifically target certain enzymes involved in cellular signaling pathways. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its mechanism of action may not be fully understood, which could limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate. One direction is to further study its mechanism of action and identify other enzymes that it may target. Additionally, this compound could be further studied for its potential therapeutic applications, particularly in the context of diseases involving abnormal cellular signaling pathways. Finally, new methods for synthesizing this compound could be developed to improve its yield and purity.
Méthodes De Synthèse
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate can be synthesized using a variety of methods. One common method involves the reaction of quinoline with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the sulfonate ester with a yield of approximately 60-70%.
Applications De Recherche Scientifique
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. These enzymes play important roles in cellular signaling pathways, and their inhibition by quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate may have therapeutic implications.
Propriétés
Nom du produit |
Quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate |
|---|---|
Formule moléculaire |
C16H11Cl2NO3S |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-8-15(13(18)9-12(10)17)23(20,21)22-14-6-2-4-11-5-3-7-19-16(11)14/h2-9H,1H3 |
Clé InChI |
HQJHOBANXABPTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)
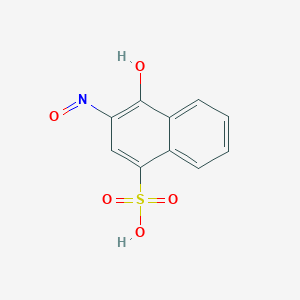
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
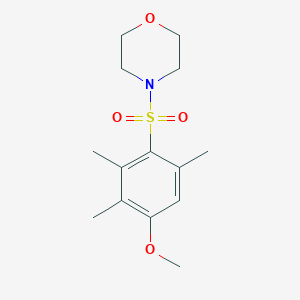

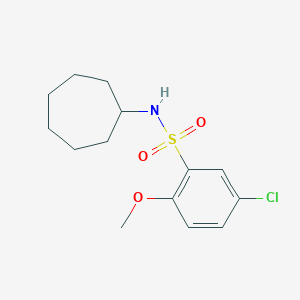
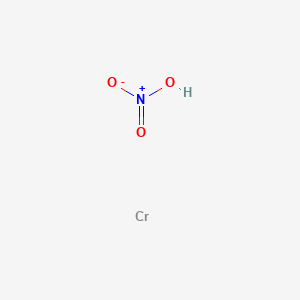
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)


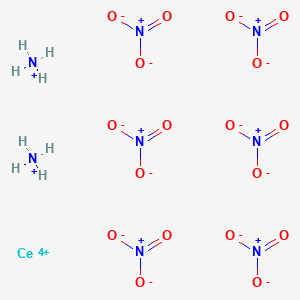
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)